molecular formula C20H24FN5O2 B2396248 2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1203345-71-4

2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2396248
CAS No.: 1203345-71-4
M. Wt: 385.443
InChI Key: FNPBASGYQNPKDB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H24FN5O2 and its molecular weight is 385.443. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • The synthesis of 2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone involves several steps, typically starting with the formation of the pyrimidine core. This can be achieved through condensation reactions of appropriate precursors.

    • The pyrrolidine and piperazine rings are then introduced through nucleophilic substitution reactions.

    • The final step involves coupling the pyrimidinylpiperazine intermediate with the 2-fluorophenoxyacetyl chloride under basic conditions.

  • Industrial Production Methods

    • Industrial production may utilize continuous flow chemistry techniques to enhance yield and purity.

    • Catalysts and optimized reaction conditions ensure scalability and cost-efficiency.

Chemical Reactions Analysis

  • Types of Reactions It Undergoes

    • Oxidation: : The compound may undergo oxidation at specific sites, particularly at the nitrogen atoms within the piperazine or pyrimidine rings.

    • Reduction: : Reductive amination can modify the nitrogen-containing rings.

    • Substitution: : Both nucleophilic and electrophilic substitutions are feasible, especially on the aromatic ring.

  • Common Reagents and Conditions Used in These Reactions

    • Oxidation: : Agents like hydrogen peroxide or m-chloroperbenzoic acid.

    • Reduction: : Sodium borohydride or lithium aluminium hydride.

    • Substitution: : Halogenating agents or nucleophiles such as sodium azide.

  • Major Products Formed from These Reactions

    • Oxidation can lead to N-oxides.

    • Reduction can result in amino derivatives.

    • Substitution can produce halogenated or azido-derivatives.

Scientific Research Applications: 2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone has diverse applications:

  • Chemistry: : Used as an intermediate in the synthesis of complex molecules.

  • Biology: : Potential use as a molecular probe due to its unique structural features.

  • Medicine: : Investigated for its pharmacological properties, particularly in targeting receptors or enzymes.

  • Industry: : Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action: The mechanism of action for this compound largely depends on its intended use:

  • Molecular Targets: : It may interact with specific proteins or nucleic acids.

  • Pathways Involved: : Inhibits or modulates biochemical pathways, potentially affecting cell signaling or metabolism.

Comparison with Similar Compounds

  • Similar Compounds: : Compounds with similar structural motifs include other pyrimidinylpiperazines and fluorophenoxy derivatives.

  • Uniqueness: : The presence of both pyrrolidine and piperazine rings along with the fluorophenoxy group makes it distinct, offering unique binding properties and reactivity profiles.

  • List of Similar Compounds

    • 2-(2-Fluorophenoxy)-1-(4-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperazin-1-yl)ethanone

    • 1-(4-(6-(2-Fluorophenyl)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrrolidin-1-yl)ethanone

    • 1-(4-(4-(2-Fluorophenyl)pyrimidin-5-yl)piperazin-1-yl)-2-(pyrrolidin-1-yl)propanone

This summary should provide a comprehensive look at 2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone. Need more specifics on any section?

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O2/c21-16-5-1-2-6-17(16)28-14-20(27)26-11-9-25(10-12-26)19-13-18(22-15-23-19)24-7-3-4-8-24/h1-2,5-6,13,15H,3-4,7-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPBASGYQNPKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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